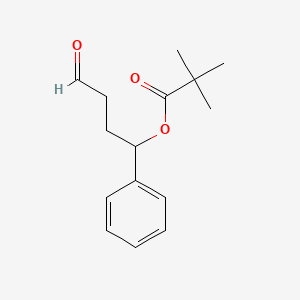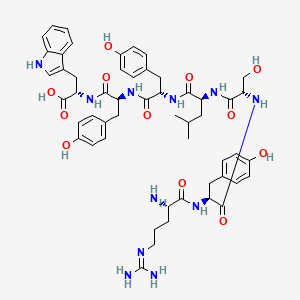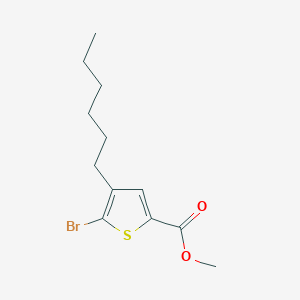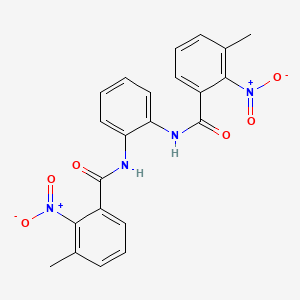![molecular formula C22H20N2 B12612475 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole CAS No. 872682-06-9](/img/structure/B12612475.png)
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by the presence of a 4-methylphenyl group and a 2-methylphenylmethyl group attached to the indazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of Substituents: The 4-methylphenyl and 2-methylphenylmethyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
- 3-(4-Methylphenyl)-2-propynal
- 3-methylcinnamic acid
- 2’-Bromo-4’-methylacetanilide
Uniqueness
3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties. Its combination of 4-methylphenyl and 2-methylphenylmethyl groups differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
属性
CAS 编号 |
872682-06-9 |
|---|---|
分子式 |
C22H20N2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-11-13-18(14-12-16)22-20-9-5-6-10-21(20)24(23-22)15-19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 |
InChI 键 |
LEBDZTKVBKFWNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![2,2'-Bis[(2-hexyl-4,5-dimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12612403.png)

![2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione](/img/structure/B12612411.png)
![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)


![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)


silane](/img/structure/B12612460.png)
phosphane](/img/structure/B12612479.png)

